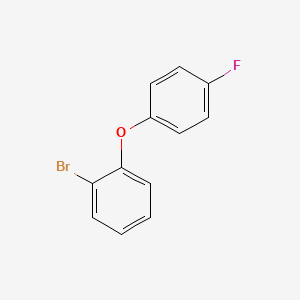
1-Bromo-2-(4-fluorophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(4-fluorophenoxy)benzene is a useful research compound. Its molecular formula is C12H8BrFO and its molecular weight is 267.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Bromo-2-(4-fluorophenoxy)benzene is a compound with notable biological activity, particularly in the fields of medicinal chemistry and material science. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following molecular formula: C12H8BrF. The presence of the bromine and fluorine atoms in its structure contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that halogenated compounds, including 1-bromo derivatives, often exhibit antimicrobial activity. Specific studies have shown that compounds with a bromine atom can inhibit the growth of various bacteria by interfering with their metabolic processes. The fluorine substituent can enhance lipophilicity, potentially improving membrane permeability and interaction with microbial targets.
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Its structure suggests that it may interact with specific enzymes involved in metabolic pathways, possibly acting as a competitive inhibitor. For example, similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Target Interaction : The compound may bind to enzyme active sites or receptor sites due to its structural features.
- Disruption of Metabolic Pathways : By inhibiting key enzymes, it could disrupt essential metabolic pathways in target organisms, leading to reduced viability or growth .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various halogenated phenoxy compounds, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential .
Study 2: Enzyme Binding Affinity
Another study focused on the binding affinity of halogenated phenyl compounds to dihydropteroate synthase. The study utilized molecular docking simulations and found that this compound exhibited a binding affinity comparable to known inhibitors, indicating its potential as a lead compound for further development in antibacterial drug design .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Enzyme Inhibition | Notes |
|---|---|---|---|
| This compound | Moderate | High | Potential lead compound |
| 4-Bromo-2-methoxybenzoic acid | Low | Moderate | Lacks fluorine substitution |
| 3-Acetyl-4-methylbenzenesulfonamide | High | High | Known sulfonamide antibiotic |
Propriétés
IUPAC Name |
1-bromo-2-(4-fluorophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOCRYQEFBDDIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














